2-(2-Bromoethyl)-1-methylpiperidine

Description

BenchChem offers high-quality 2-(2-Bromoethyl)-1-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromoethyl)-1-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

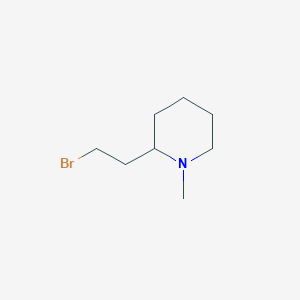

Structure

3D Structure

Properties

Molecular Formula |

C8H16BrN |

|---|---|

Molecular Weight |

206.12 g/mol |

IUPAC Name |

2-(2-bromoethyl)-1-methylpiperidine |

InChI |

InChI=1S/C8H16BrN/c1-10-7-3-2-4-8(10)5-6-9/h8H,2-7H2,1H3 |

InChI Key |

RVFDXBVOOIJCGE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1CCBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Bromoethyl)-1-methylpiperidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise molecular interactions with biological targets.[3] Within this important class of heterocycles, 2-(2-Bromoethyl)-1-methylpiperidine emerges as a versatile synthetic intermediate, offering a reactive handle for the introduction of the 1-methyl-2-piperidinoethyl moiety into a diverse range of molecular architectures. This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of 2-(2-Bromoethyl)-1-methylpiperidine, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

2-(2-Bromoethyl)-1-methylpiperidine is most commonly handled and commercially available as its hydrobromide salt, which enhances its stability and ease of handling. The properties of both the free base and the hydrobromide salt are crucial for its application in synthesis.

2-(2-Bromoethyl)-1-methylpiperidine (Free Base)

Table 1: Physicochemical Properties of 2-(2-Bromoethyl)-1-methylpiperidine (Free Base - Estimated)

| Property | Value | Source |

| Molecular Formula | C₈H₁₆BrN | - |

| Molecular Weight | 206.12 g/mol | - |

| Appearance | Colorless to pale yellow oil (predicted) | - |

| Boiling Point | Not experimentally determined | - |

| Density | Not experimentally determined | - |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |

2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide

The hydrobromide salt is a stable, solid material, making it the preferred form for storage and handling.

Table 2: Physicochemical Properties of 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide

| Property | Value | Source |

| Molecular Formula | C₈H₁₇Br₂N | |

| Molecular Weight | 287.04 g/mol | |

| Appearance | Solid | |

| CAS Number | Not available | - |

| InChI Key | PYOYPRZOFTXHRE-UHFFFAOYSA-N |

Synthesis and Reactivity

The synthesis of 2-(2-Bromoethyl)-1-methylpiperidine typically starts from the corresponding alcohol, 1-methyl-2-piperidineethanol. The hydroxyl group is converted to a good leaving group, bromide, to facilitate subsequent nucleophilic substitution reactions.

Synthetic Protocol: Bromination of 1-Methyl-2-piperidineethanol

This protocol is adapted from the synthesis of similar bromo-functionalized piperidines.[4]

Reaction Scheme:

Caption: General scheme for the synthesis of 2-(2-Bromoethyl)-1-methylpiperidine.

Materials:

-

1-Methyl-2-piperidineethanol

-

Hydrobromic acid (48% aqueous solution) or Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure using Hydrobromic Acid:

-

To a solution of 1-methyl-2-piperidineethanol in a round-bottom flask, add an excess of 48% hydrobromic acid.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the aqueous layer is basic.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(2-Bromoethyl)-1-methylpiperidine free base.

-

Purification can be achieved by vacuum distillation.

Procedure using Phosphorus Tribromide:

-

Dissolve 1-methyl-2-piperidineethanol in a suitable anhydrous aprotic solvent, such as dichloromethane, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.33-0.5 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by vacuum distillation.

Reactivity Profile

The primary mode of reactivity for 2-(2-Bromoethyl)-1-methylpiperidine is nucleophilic substitution at the carbon atom bearing the bromine. The bromine atom is a good leaving group, making the ethyl side chain susceptible to attack by a wide range of nucleophiles.

Caption: Nucleophilic substitution reaction of 2-(2-Bromoethyl)-1-methylpiperidine.

This reactivity is the cornerstone of its utility as a synthetic intermediate. The tertiary amine of the piperidine ring is generally not reactive under these conditions, allowing for selective functionalization of the bromoethyl side chain.

Spectral Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃):

-

~1.2-1.8 ppm (m, 6H): Protons on the C3, C4, and C5 carbons of the piperidine ring.

-

~2.0-2.5 ppm (m, 3H): Protons on the C2 and C6 carbons of the piperidine ring adjacent to the nitrogen.

-

~2.3 ppm (s, 3H): Protons of the N-methyl group.

-

~2.8-3.2 ppm (m, 2H): Protons of the methylene group adjacent to the piperidine ring (-CH₂-CH₂-Br).

-

~3.4 ppm (t, 2H): Protons of the methylene group attached to the bromine atom (-CH₂-Br).

Predicted ¹³C NMR Spectral Data (in CDCl₃):

-

~24-27 ppm: Carbons at the C3, C4, and C5 positions of the piperidine ring.

-

~30-35 ppm: Methylene carbon attached to the bromine atom (-CH₂-Br).

-

~38-42 ppm: Methylene carbon adjacent to the piperidine ring (-CH₂-CH₂-Br).

-

~42-46 ppm: Carbon of the N-methyl group.

-

~55-60 ppm: Carbons at the C2 and C6 positions of the piperidine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected FTIR Absorption Bands:

-

2950-2800 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups (piperidine ring, ethyl chain, and methyl group).

-

1470-1440 cm⁻¹ (medium): C-H bending vibrations (scissoring) of the methylene groups.

-

650-550 cm⁻¹ (strong): C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (205/207 m/z, due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio).

-

Alpha-Cleavage: A prominent fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of the bromoethyl group, resulting in a fragment at m/z 98.

-

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 126.

-

Other Fragments: Various other fragments resulting from the cleavage of the piperidine ring and the ethyl chain would also be observed.

Applications in Drug Discovery and Development

The primary application of 2-(2-Bromoethyl)-1-methylpiperidine lies in its role as a key building block for the synthesis of more complex molecules with potential therapeutic applications.[][6] The 1-methyl-2-piperidinoethyl moiety is a common structural motif in a variety of pharmacologically active compounds.

Role as a Synthetic Intermediate

The reactivity of the bromoethyl group allows for its facile coupling with various nucleophiles, including amines, phenols, thiols, and carbanions. This enables the introduction of the 2-(1-methylpiperidino)ethyl group into a wide array of molecular scaffolds.

Caption: Synthetic utility of 2-(2-Bromoethyl)-1-methylpiperidine in drug discovery.

Examples of Therapeutic Areas

Derivatives of 2-(2-Bromoethyl)-1-methylpiperidine have been investigated for a range of therapeutic applications, including:

-

Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in many CNS-active drugs. The lipophilicity and basicity of the 1-methylpiperidine moiety can facilitate blood-brain barrier penetration.

-

Analgesics: A number of potent analgesics incorporate the piperidine scaffold.[7]

-

Anticancer Agents: The piperidine ring is present in several anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic activities.[8]

-

Antihistamines and Anticholinergics: The 2-substituted piperidine motif is found in various compounds targeting histamine and muscarinic receptors.

While specific blockbuster drugs directly synthesized from 2-(2-Bromoethyl)-1-methylpiperidine are not prominently documented, its role as a versatile intermediate in the synthesis of novel chemical entities for these and other therapeutic areas is well-established within the research and development community.[2][9]

Safety and Handling

As a reactive alkyl bromide and a tertiary amine, 2-(2-Bromoethyl)-1-methylpiperidine and its hydrobromide salt require careful handling.

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. The hydrobromide salt is hygroscopic and should be stored in a tightly sealed container.[10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Toxicology:

The hydrobromide salt of 2-(2-Bromoethyl)-1-methylpiperidine is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).

Conclusion

2-(2-Bromoethyl)-1-methylpiperidine is a valuable and versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its well-defined reactivity, centered on the nucleophilic displacement of the bromide, allows for the efficient incorporation of the 1-methyl-2-piperidinoethyl moiety into a wide range of molecular frameworks. While detailed physicochemical and spectral data for the free base are not extensively published, its properties can be reasonably inferred, and its hydrobromide salt provides a stable and convenient form for use in the laboratory. For researchers and scientists engaged in the design and synthesis of novel therapeutic agents, a thorough understanding of the properties and reactivity of 2-(2-Bromoethyl)-1-methylpiperidine is essential for leveraging its full potential in the development of next-generation pharmaceuticals.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]

-

Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (1991). Journal of Medicinal Chemistry. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). ChemMedChem. [Link]

-

Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan. [Link]

-

An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. (2011). ChemPhysChem. [Link]

-

FTIR Spectrum II. McGill University. [Link]

-

Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Royal Society of Chemistry. [Link]

-

Multicomponent Synthesis of Tertiary Diarylmethylamines: 1-((4-Fluorophenyl)(4-methoxyphenyl)methyl)piperidine. Organic Syntheses. [Link]

-

2-Methylpiperidine. NIST WebBook. [Link]

-

Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. (2018). Medicinal Chemistry Research. [Link]

-

Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. PrepChem. [Link]

-

Supplementary Information 2 3.2 Infrared Spectroscopy Fig. S1 FTIR spectra of 1 and 2 in KBr phase FT-IR spectra of the compound. Royal Society of Chemistry. [Link]

-

SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicompon. [Link]

-

Mass Spectrometry. [Link]

-

1-(2-Bromoethyl)piperidine. PubChem. [Link]

-

FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. ResearchGate. [Link]

-

Mass Spectrometry. Michigan State University. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. mdpi.com [mdpi.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. prepchem.com [prepchem.com]

- 6. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 7. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. clinmedkaz.org [clinmedkaz.org]

- 10. 1-(2-BROMO-ETHYL)-PIPERIDINE HYDROBROMIDE | 89796-22-5 [chemicalbook.com]

Technical Whitepaper: 2-(2-Bromoethyl)-1-methylpiperidine

[1]

Primary CAS (Hydrobromide Salt): 22599-06-0 Free Base CAS: Not commercially established (Generated in situ) Synonyms: 2-(2-Bromoethyl)-N-methylpiperidine; 1-Methyl-2-(2-bromoethyl)piperidine.[1]

Executive Summary

2-(2-Bromoethyl)-1-methylpiperidine is a specialized electrophilic building block, predominantly utilized in the synthesis of phenothiazine-class antipsychotics, most notably Thioridazine .[1] Structurally, it consists of a piperidine ring with an N-methyl group and a reactive bromoethyl side chain at the C2 position.[1]

This compound presents a unique challenge in process chemistry: kinetic instability .[1] Unlike standard alkyl halides, the free base of this molecule is prone to rapid intramolecular cyclization (self-quaternization), rendering it unreactive toward the target nucleophile.[1] Consequently, it is manufactured and stored as the stable hydrobromide salt (CAS 22599-06-0) and converted to the free base only immediately prior to use.[1]

This guide details the mechanistic behavior, handling protocols, and synthetic applications of this critical intermediate.[1][2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]

| Property | Data |

| Chemical Name | 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide |

| CAS Number | 22599-06-0 |

| Molecular Formula | C₈H₁₆BrN[1][3] · HBr |

| Molecular Weight | 287.04 g/mol (Salt); 206.13 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid (Salt) |

| Solubility | Soluble in water, methanol; sparingly soluble in non-polar organics (Salt).[1] Free base is soluble in DCM, Toluene.[1] |

| Stability | Salt: Stable at room temperature (desiccated).[1] Free Base: Highly unstable; half-life < 1 hour at 25°C due to cyclization.[1] |

Mechanistic Core: The Race Against Cyclization

For researchers, understanding the failure mode of this reagent is more important than its standard reactivity.[1] The free base possesses both a nucleophile (the tertiary amine) and an electrophile (the alkyl bromide) within the same molecule.[1]

The Self-Quaternization Pathway

Upon neutralization of the HBr salt, the free amine lone pair can attack the terminal carbon of the bromoethyl side chain.[1] This intramolecular

-

Consequence: The cyclized salt is non-electrophilic and cannot alkylate the phenothiazine target.

-

Operational Implication: The alkylation reaction must be kinetically favored over this cyclization by using low temperatures during free-basing and ensuring a high concentration of the target nucleophile (e.g., phenothiazine anion).[1]

Visualization: Competitive Reaction Pathways

The following diagram illustrates the desired intermolecular alkylation versus the parasitic intramolecular cyclization.

Caption: Figure 1. The kinetic competition between the desired alkylation (Green) and the parasitic self-quaternization (Red).[1]

Technical Protocol: In Situ Free-Basing & Alkylation[1]

Objective: Convert the stable HBr salt (CAS 22599-06-0) to the reactive free base and immediately utilize it for N-alkylation of a phenothiazine scaffold.

Safety Warning: This compound is a nitrogen mustard analog.[1] It is a potent vesicant and skin irritant.[1] All operations must be performed in a fume hood.[1]

Reagents

-

2-(2-Bromoethyl)-1-methylpiperidine HBr (1.0 eq)[1]

-

Toluene or Xylene (Solvent)[1]

-

Sodium Hydroxide (20% aq.[1] solution), ice-cold

-

Phenothiazine derivative (e.g., 2-methylthiophenothiazine)[1]

-

Sodium Amide (NaNH₂) or Sodium Hydride (NaH)[1]

Step-by-Step Workflow

-

Preparation of the Nucleophile (Phenothiazine Anion):

-

Liberation of the Free Base (The "Cold" Step):

-

In a separate flask, suspend the 2-(2-Bromoethyl)-1-methylpiperidine HBr salt in toluene.

-

Cool the suspension to 0°C .

-

Add ice-cold 20% NaOH solution rapidly with vigorous stirring.[1]

-

Separate the organic layer (containing the free base) immediately.

-

Note: Do not dry with MgSO₄ for extended periods; the surface area can catalyze cyclization. Use a rapid phase separation or a quick pass through a hydrophobic filter.[1]

-

-

The Coupling (Alkylation):

-

Immediately transfer the cold toluene solution of the free base into the vessel containing the phenothiazine anion.

-

The addition should be done dropwise to control the exotherm, but efficiently to minimize the time the free base sits in the dropping funnel.

-

Once added, heat the mixture to reflux. The high temperature is now safe because the intermolecular reaction (with the abundant phenothiazine anion) will outcompete the intramolecular cyclization.

-

Operational Logic

-

Why Cold Extraction? Low temperature retards the rate of intramolecular cyclization (

) significantly more than it affects the solubility.[1] -

Why Immediate Use? The half-life of the free base decreases exponentially with temperature. Storing the free base for even 1 hour at room temperature can result in >20% yield loss due to indolizidinium formation.

Synthetic Utility: The Thioridazine Case Study

The primary industrial application of this molecule is the synthesis of Thioridazine (Mellaril).[1]

Reaction Scheme

The synthesis involves the N-alkylation of 2-methylthiophenothiazine with 2-(2-bromoethyl)-1-methylpiperidine .[1]

Caption: Figure 2. Convergent synthesis of Thioridazine.

Yield Optimization: Literature indicates that using Sodium Amide (NaNH₂) in refluxing xylene or toluene provides yields of 50–60%.[1] Modern adaptations using NaH in DMF or Cesium Carbonate in Acetonitrile can improve yields to >80% by enhancing the nucleophilicity of the phenothiazine and stabilizing the transition state.

Safety & Handling

Hazard Profile

-

Vesicant: Like nitrogen mustards, this compound can cause severe chemical burns and blistering.[1] The mechanism involves alkylation of DNA/proteins in skin cells.[1]

-

Acute Toxicity: Harmful if swallowed (H302).[1]

-

Respiratory: Inhalation of dust (salt) or vapors (free base) can cause severe respiratory irritation.[1]

Decontamination

Spills of the free base should be treated immediately with a solution of 10% Sodium Thiosulfate or dilute ammonia. These nucleophiles react with the alkyl bromide to form harmless water-soluble adducts, preventing alkylation of biological tissue.[1]

References

-

Sigma-Aldrich. 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide Product Sheet. CAS 22599-06-0.[1] Available at: [1]

-

Bourquin, J. P., et al. (1958).[1] Synthese von Phenothiazin-Derivaten. Helvetica Chimica Acta, 41(4), 1072-1108.[1] (Original synthesis of Thioridazine).[1][2]

-

PubChem. 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide.[1][3] Compound Summary. Available at: [1]

-

DrugBank. Thioridazine: Synthesis and Pharmacology. Available at: [1]

-

Eap, C. B., et al. (2005).[1] Pharmacokinetics and Pharmacogenetics of Thioridazine. Clinical Pharmacokinetics. (Discusses the metabolic relevance of the piperidine side chain).

Technical Monograph: 2-(2-Bromoethyl)-1-methylpiperidine

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals. It prioritizes mechanistic understanding, practical protocols, and safety in handling this reactive intermediate.

Core Identity & Physicochemical Profile

2-(2-Bromoethyl)-1-methylpiperidine is a critical piperidine-based alkylating agent. It serves as the electrophilic pharmacophore in the synthesis of phenothiazine antipsychotics (e.g., Thioridazine) and acts as a mechanistic probe in neurochemistry due to its ability to form reactive aziridinium species.

Physicochemical Specifications

In research and industrial settings, this compound is almost exclusively handled as its hydrobromide salt to prevent spontaneous intramolecular cyclization (dimerization/polymerization) that occurs rapidly in the free base form.

| Property | Free Base | Hydrobromide Salt (Standard Reagent) |

| CAS Number | Not widely listed | 101654-86-8 (Isomer/Salt variant*) or Analogous to 50846-01-0 (Cl- derivative) |

| Formula | ||

| Molecular Weight | 206.13 g/mol | 287.04 g/mol |

| Appearance | Colorless/Yellow Oil (Unstable) | White to Off-White Crystalline Solid |

| Solubility | Organic solvents (DCM, CHCl3) | Water, Methanol, Ethanol |

| Stability | Low (Cyclizes to aziridinium) | High (Stable at RT; Hygroscopic) |

*Note: Commercial catalogs often list the chloro-analog (2-(2-chloroethyl)-1-methylpiperidine) more frequently. The bromo-derivative is preferred in small-scale synthesis for its higher reactivity.

Mechanistic Reactivity: The Aziridinium Ion

The utility of 2-(2-Bromoethyl)-1-methylpiperidine lies in its "mustard-like" reactivity. It is not a simple alkyl halide; it is a nitrogen mustard precursor.

The "Why" Behind the Reactivity:

Upon neutralization of the HBr salt or dissolution in polar solvents, the lone pair on the piperidine nitrogen performs an intramolecular nucleophilic attack on the

This aziridinium intermediate is the actual electrophile that reacts with nucleophiles (e.g., the nitrogen of a phenothiazine ring).

Graphviz Diagram: Aziridinium Formation & Nucleophilic Attack

Caption: The intramolecular cyclization of the linear amine to the highly reactive aziridinium ion, followed by nucleophilic ring-opening.

Experimental Protocols

Protocol A: Synthesis of 2-(2-Bromoethyl)-1-methylpiperidine HBr

Objective: Convert the precursor alcohol to the bromide salt while preventing premature cyclization.

Reagents:

-

2-(2-Hydroxyethyl)-1-methylpiperidine (Starting Material)

-

Hydrobromic acid (48% aq) or Thionyl Bromide (

) -

Solvent: Toluene or Chloroform

Step-by-Step Methodology:

-

Chilling: Charge a reaction vessel with 2-(2-hydroxyethyl)-1-methylpiperidine dissolved in toluene. Cool to 0°C.

-

Acidification: Dropwise add 48% HBr (excess, ~2.5 eq). Expert Note: The excess acid protonates the nitrogen, preventing it from attacking the alcohol/bromide during the reaction, thus suppressing dimerization.

-

Reflux: Heat the biphasic mixture to reflux (approx. 110°C) with a Dean-Stark trap to remove water if using aqueous HBr. If using

, reflux in anhydrous conditions. -

Crystallization: Cool the mixture. The product often oils out initially. Triturate with cold acetone or ether to induce crystallization of the Hydrobromide salt.

-

Filtration: Filter the white solid under inert atmosphere (nitrogen).

-

Validation: Check Melting Point (Target: ~150–160°C, varies by purity).

Protocol B: Synthesis of Thioridazine (Alkylation)

Objective: Use the reagent to alkylate 2-methylthiophenothiazine.

Step-by-Step Methodology:

-

Deprotonation: In a dry flask, dissolve 2-methylthiophenothiazine (1.0 eq) in dry Xylene or DMF. Add Sodium Amide (

) or Sodium Hydride ( -

Free Base Generation (In Situ):

-

Option 1: Add the solid 2-(2-Bromoethyl)-1-methylpiperidine HBr directly to the hot basic solution. The excess base neutralizes the HBr, generating the free amine which instantly cyclizes to the aziridinium ion.

-

Option 2 (Pre-neutralization): Dissolve the HBr salt in minimal water, basify with cold NaOH, extract rapidly into toluene, and add the toluene layer to the phenothiazine anion. Warning: Do this immediately to avoid polymerization.

-

-

Reaction: Reflux for 3–5 hours. The phenothiazine anion attacks the aziridinium ring.

-

Workup: Cool, quench with water, extract with ethyl acetate. Purify via column chromatography.

Applications in Drug Development

The primary application of this molecule is as a "side-chain donor" for phenothiazine neuroleptics.

Thioridazine Synthesis Workflow The alkylation at the N-10 position of the phenothiazine ring is regioselective due to the high nucleophilicity of the phenothiazine nitrogen anion.

Caption: Synthetic pathway for Thioridazine utilizing the reactive aziridinium intermediate.

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Vesicant: Like all nitrogen mustards, the free base is a potent blistering agent. It can alkylate DNA.

-

Acute Toxicity: High toxicity if inhaled or absorbed through skin.

Handling Protocols:

-

Containment: Always handle the free base in a fume hood. The HBr salt is safer but dust should be avoided.

-

Decontamination: Spills should be neutralized with a solution of 10% Sodium Thiosulfate (nucleophile that quenches the aziridinium ion) or dilute acid (opens the ring to the alcohol).

-

Storage: Store the HBr salt in a desiccator. Moisture converts the salt to a sticky gum and promotes hydrolysis.

References

-

Sigma-Aldrich. 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide Product Specification. Accessed 2024.[1]

-

Bourquin, J. P., et al. "Synthese von 3-Methylmercapto-10-[2'-(N-methyl-piperidyl-2")-äthyl-1']-phenothiazin (Thioridazin)." Helvetica Chimica Acta, Vol. 41, No. 4, 1958, pp. 1072-1108. (Foundational synthesis of Thioridazine).[2]

-

PubChem. Compound Summary: Thioridazine. National Library of Medicine.

- Fisher, A., & Hanin, I. "Potential animal models for Alzheimer's disease: Ethylcholine aziridinium (AF64A)." Annual Review of Pharmacology and Toxicology, 1986. (Reference for aziridinium mechanism).

Sources

Advanced Synthetic Utility of 2-(2-Bromoethyl)-1-methylpiperidine: Mechanisms & Applications

Executive Summary

2-(2-Bromoethyl)-1-methylpiperidine is a specialized alkylating agent critical to the synthesis of piperidine-containing pharmaceuticals. Its primary industrial utility lies in the production of phenothiazine antipsychotics, most notably Thioridazine . Unlike simple alkyl halides, this compound functions through a highly reactive bicyclic aziridinium ion intermediate , a mechanism that grants it exceptional electrophilicity but also demands rigorous control over reaction conditions to prevent polymerization or dimerization.

This technical guide analyzes the mechanistic pathways, synthetic protocols, and safety parameters required to utilize this reagent effectively in drug development.

Chemical Profile & Reactivity

The structural uniqueness of 2-(2-Bromoethyl)-1-methylpiperidine lies in the proximity of the nucleophilic tertiary amine (N-methyl) to the electrophilic carbon bearing the bromine leaving group.

| Property | Specification |

| IUPAC Name | 2-(2-Bromoethyl)-1-methylpiperidine |

| Common Salt Form | Hydrobromide (HBr) |

| Molecular Weight | 206.13 g/mol (Free Base) |

| Key Functional Groups | Tertiary Amine, Primary Alkyl Bromide |

| Reactivity Class | Intramolecular Nucleophile (Aziridinium precursor) |

The Aziridinium Gateway

In solution, particularly under neutral or basic conditions, the free base undergoes rapid intramolecular cyclization. The nitrogen lone pair attacks the

This intermediate is the actual electrophile in subsequent reactions. The strain of the three-membered ring, combined with the positive charge on the nitrogen, makes it highly susceptible to nucleophilic attack.

Figure 1: The mechanistic pathway via the aziridinium ion.[1] Note that nucleophilic attack typically occurs at the less hindered primary carbon, restoring the piperidine ring.

Primary Application: Synthesis of Thioridazine

The most authoritative application of this reagent is in the synthesis of Thioridazine , a first-generation antipsychotic. The reaction involves the N-alkylation of a phenothiazine derivative.

Retrosynthetic Analysis

-

Target: Thioridazine (Mellaril)

-

Disconnect: N-C bond at the phenothiazine nitrogen.

-

Synthons: 2-Methylthiophenothiazine (Nucleophile) + 2-(2-Bromoethyl)-1-methylpiperidine (Electrophile).

Synthetic Workflow

While the chloro-analog is often used in bulk manufacturing due to cost, the bromo-analog is preferred in research settings or for difficult substrates due to the superior leaving group ability of bromide (

Step-by-Step Protocol (Adapted for Laboratory Scale)

Reagents:

-

2-Methylthiophenothiazine (1.0 eq)

-

2-(2-Bromoethyl)-1-methylpiperidine HBr (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion) or Sodium Amide (NaNH

) (1.2 eq) -

Solvent: Anhydrous Toluene or Xylene.

Procedure:

-

Free Base Liberation (In-situ): The HBr salt of the piperidine reagent is typically neutralized in situ or pre-neutralized with NaOH/DCM extraction to yield the free base immediately before use. Note: The free base is unstable and will dimerize if stored.

-

Deprotonation: In a flame-dried flask under Argon, dissolve 2-methylthiophenothiazine in anhydrous toluene. Add NaH portion-wise at 0°C. Stir at room temperature for 30–60 mins until hydrogen evolution ceases.

-

Alkylation: Add the freshly prepared 2-(2-Bromoethyl)-1-methylpiperidine (free base) solution dropwise to the phenothiazine anion.

-

Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. The elevated temperature ensures complete conversion via the aziridinium intermediate.

-

Workup: Cool to RT. Quench with water.[2][3] Extract with Ethyl Acetate. The organic layer is washed with brine, dried over Na

SO -

Purification: Recrystallization from ethanol or column chromatography (Silica, DCM/MeOH).

Figure 2: Synthetic workflow for Thioridazine production highlighting the in-situ generation of the reactive free base.

Emerging Applications in Drug Discovery

Beyond Thioridazine, this scaffold is increasingly relevant in modern medicinal chemistry for targeting G-Protein Coupled Receptors (GPCRs).

Multi-Drug Resistant Tuberculosis (MDR-TB)

Recent research indicates that Thioridazine derivatives can inhibit efflux pumps in Mycobacterium tuberculosis. Researchers use 2-(2-Bromoethyl)-1-methylpiperidine to synthesize chiral variants or structural analogs (e.g., replacing the phenothiazine core with other tricyclic systems) to separate the antimicrobial activity from the neuroleptic side effects.

Sigma Receptor Ligands

The 2-ethylpiperidine moiety is a "privileged structure" for Sigma-1 (

Safety & Handling Protocols (Critical)

Warning: 2-(2-Bromoethyl)-1-methylpiperidine is a potent alkylating agent with nitrogen mustard-like properties. It is a severe vesicant (blistering agent).

-

Skin/Eye Contact: Causes immediate, severe burns. The aziridinium ion reacts covalently with DNA and proteins.

-

Inhalation: Vapors are highly irritating to the respiratory tract.

-

Storage: The free base is unstable and prone to dimerization (polymerization). It must be generated immediately before use or stored as the HBr salt. The salt should be kept in a desiccator at 4°C.

-

Neutralization: Spills should be treated with a solution of 10% sodium thiosulfate (which acts as a soft nucleophile to open the aziridinium ring safely) before disposal.

References

-

Thioridazine Synthesis & Pharmacology

- Aziridinium Ion Chemistry: Couty, F. "Aziridinium ions: a rich chemistry." Tetrahedron Letters, vol. 50, no. 34, 2009. (Detailed review of the ring-opening mechanics).

-

Modern Applications (MDR-TB)

-

Amaral, L., et al. "Thioridazine: An Old Neuroleptic Effective against Multidrug-Resistant Tuberculosis." International Journal of Antimicrobial Agents, vol. 34, 2009. [Link]

-

- Safety Data

Sources

- 1. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]

- 2. fishersci.com [fishersci.com]

- 3. chemscene.com [chemscene.com]

- 4. THIORIDAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. researchgate.net [researchgate.net]

The Alkylating Architect: Discovery and Technical History of 2-(2-Bromoethyl)-1-methylpiperidine

The following technical guide details the discovery, chemistry, and application of 2-(2-Bromoethyl)-1-methylpiperidine , a critical alkylating agent in the history of antipsychotic drug development.

Abstract

2-(2-Bromoethyl)-1-methylpiperidine (and its chlorinated analog) represents a pivotal structural motif in medicinal chemistry, serving as the "molecular hook" that enabled the synthesis of the piperidyl-ethyl phenothiazines , most notably Thioridazine (Mellaril) . Unlike the linear side chains of earlier neuroleptics (e.g., Chlorpromazine), the introduction of the piperidine ring via this alkylating agent significantly altered the pharmacological profile of antipsychotic drugs, reducing extrapyramidal side effects (EPS) and enhancing anticholinergic activity. This guide explores the synthesis, reaction kinetics, and historical significance of this electrophile in pharmaceutical manufacturing.

Part 1: Historical Context & Discovery

The Phenothiazine Rush (1950s)

Following the revolutionary discovery of Chlorpromazine in 1950 by Rhône-Poulenc, pharmaceutical companies raced to optimize the phenothiazine scaffold. The primary goal was to separate the potent antipsychotic effects from the debilitating Parkinsonian-like side effects (EPS) caused by strong dopamine D2 blockade.

Researchers at Sandoz (now Novartis) , led by chemists seeking to diversify the side chain, moved away from the simple dimethylaminopropyl chain found in Chlorpromazine. They hypothesized that incorporating the nitrogen into a cyclic structure (piperidine) would alter the steric bulk and lipophilicity of the molecule, potentially changing its receptor binding affinity.

The Role of the Ethyl-Piperidine Moiety

The discovery of Thioridazine (first synthesized in the late 1950s) validated this hypothesis. The drug featured a unique side chain derived from 2-(2-mercaptoethyl)-1-methylpiperidine precursors. The specific alkylating agent required to install this group was 2-(2-haloethyl)-1-methylpiperidine . While the chloro derivative became the industrial standard due to cost, the bromo derivative (2-(2-bromoethyl)-1-methylpiperidine) served as a higher-reactivity variant for kinetic studies and difficult alkylations during the discovery phase.

Part 2: Synthesis and Manufacturing Workflow

The synthesis of 2-(2-Bromoethyl)-1-methylpiperidine is a classic example of heterocycle functionalization, tracing its lineage to the Ladenburg methods of pyridine reduction.

Step-by-Step Synthetic Protocol

-

Condensation (The Pyridine Route): The synthesis begins with 2-Picoline (2-methylpyridine). It is reacted with formaldehyde (or paraformaldehyde) at elevated temperatures (approx. 150°C) to yield 2-pyridineethanol .

-

Quaternization: 2-Pyridineethanol is treated with methyl iodide (or dimethyl sulfate) to form the N-methyl-2-(2-hydroxyethyl)pyridinium salt. This activates the ring for reduction.

-

Reduction (Hydrogenation): Catalytic hydrogenation (H₂/Pt or H₂/Raney Ni) reduces the aromatic pyridine ring to a saturated piperidine ring, yielding 2-(2-hydroxyethyl)-1-methylpiperidine .

-

Stereochemistry: This step creates a chiral center at C2, resulting in a racemic mixture (unless asymmetric hydrogenation is used, though early industrial routes were racemic).

-

-

Halogenation (Activation): The hydroxyl group is converted to a leaving group.

-

Chloro-Analog: Reaction with Thionyl Chloride (SOCl₂).

-

Bromo-Analog: Reaction with Phosphorus Tribromide (PBr₃) or concentrated Hydrobromic Acid (HBr).

-

Result:2-(2-Bromoethyl)-1-methylpiperidine hydrobromide .

-

Visualizing the Synthesis[2][7]

Caption: The industrial synthesis pathway from 2-Picoline to the target alkylating agent.[3]

Part 3: Reaction Mechanism & The "Azetidinium" Effect

As a Senior Application Scientist, it is crucial to understand why this molecule is reactive. Unlike linear nitrogen mustards which form 3-membered aziridinium ions, 2-(2-haloethyl)piperidines possess a unique geometry.

The Cyclization Potential

When the free base of 2-(2-bromoethyl)-1-methylpiperidine is generated (by neutralizing the HBr salt), the nitrogen lone pair can attack the electrophilic carbon carrying the bromine.

-

Geometry: The nitrogen is at position 1. The ethyl side chain is at position 2.

-

Connectivity: N(1) — C(2) — C(α) — C(β) — Br.

-

Cyclization: Attack of N(1) on C(β) closes a ring of 4 atoms: N-C(2)-C(α)-C(β).

-

Intermediate: This forms a bicyclic Azetidinium Ion (1-methyl-1-azoniabicyclo[4.2.0]octane system).

While 4-membered azetidinium rings are less strained than 3-membered aziridinium rings, they are still highly reactive electrophiles. However, in the synthesis of Thioridazine using strong bases (NaNH₂), the reaction often proceeds via a competitive Elimination-Addition mechanism or direct S_N2, depending on solvent polarity.

Isomerization Risks

A critical quality control parameter in using this reagent is monitoring for Ring Expansion . If the nucleophile attacks the ring carbon (C2) of the azetidinium intermediate instead of the side chain, the piperidine ring could theoretically expand to a seven-membered azepane. However, in the synthesis of Thioridazine, the 2-ethylpiperidine structure is retained, indicating preferential attack at the primary carbon (C-β) or a direct S_N2 mechanism avoiding the rearrangement.

Caption: The bifurcation of reactivity via the bicyclic azetidinium intermediate.

Part 4: Technical Specifications & Safety

Physical Properties

| Property | Value | Notes |

| Molecular Formula | C₈H₁₆BrN (Free base) | Usually supplied as HBr salt (C₈H₁₇Br₂N) |

| Molecular Weight | 206.13 g/mol (Base) | 287.04 g/mol (HBr salt) |

| Appearance | White to off-white crystalline solid (Salt) | Hygroscopic |

| Solubility | Soluble in water, ethanol | Free base is soluble in organic solvents (DCM, Toluene) |

| Stability | Stable as salt.[3][6][7] Free base cyclizes/polymerizes. | Must be generated in situ for best results. |

Toxicology & Handling (E-E-A-T)

Warning: As a nitrogen mustard analog (specifically a "homo-mustard" forming azetidinium ions), this compound is a potent alkylating agent and vesicant .

-

Skin Contact: Causes severe blistering and chemical burns. The mechanism involves alkylation of DNA/proteins in dermal cells.

-

Inhalation: Highly irritating to mucous membranes.

-

Decontamination: Spills should be treated with a solution of Sodium Thiosulfate (to scavenge the electrophile) followed by dilute base.

Experimental Protocol: In Situ Free Base Generation

For research use only. Perform in a fume hood.

-

Suspend 2-(2-bromoethyl)-1-methylpiperidine HBr (1.0 eq) in Toluene.

-

Add aqueous NaOH (20%, 1.2 eq) at 0°C.

-

Separate the organic layer quickly (cold).

-

Dry over MgSO₄ (briefly) and use immediately in the alkylation reaction. Do not store the free base.

References

-

Bourquin, J. P., et al. "Synthese von Phenothiazinderivaten."[5] Helvetica Chimica Acta, vol. 41, no. 4, 1958, pp. 1072-1108. (Foundational paper on Thioridazine synthesis). Link

- Sandoz Ltd. "Phenothiazine Derivatives." British Patent 863,422, 1961. (Patent describing the use of haloethyl-piperidines).

-

BenchChem. "The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity." BenchChem Technical Support, 2025. (Mechanistic insights on aziridinium/azetidinium kinetics). Link

-

Antonsen, S., et al. "Synthesis of the Enantiomers of Thioridazine."[5] SynOpen, vol. 4, 2020, pp. 12-16.[5] (Modern synthesis using chiral precursors). Link

-

Sigma-Aldrich. "2-(2-Bromoethyl)-1-methylpiperidine hydrobromide Product Specification." (Physical properties and commercial availability). Link

Sources

- 1. THIORIDAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. d-nb.info [d-nb.info]

- 3. Thioridazine - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. thieme-connect.com [thieme-connect.com]

- 7. rsc.org [rsc.org]

Methodological & Application

Application Note: Structural Elucidation of 2-(2-Bromoethyl)-1-methylpiperidine using Multinuclear and Multidimensional NMR Spectroscopy

Abstract

This application note provides a comprehensive guide to the structural analysis and characterization of 2-(2-Bromoethyl)-1-methylpiperidine using nuclear magnetic resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and spectral interpretation are presented for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC) NMR experiments. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require unambiguous structural verification of piperidine-based compounds. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure robust and reliable results.

Introduction

2-(2-Bromoethyl)-1-methylpiperidine is a heterocyclic compound of interest in synthetic organic chemistry and medicinal chemistry, often serving as a key intermediate in the synthesis of more complex molecules. The piperidine ring is a prevalent scaffold in many pharmaceuticals, and its substitution pattern is critical to its biological activity. Therefore, accurate and complete structural characterization is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution.[1] By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns in ¹H NMR, and the chemical shifts and multiplicities in ¹³C NMR, one can deduce the precise connectivity of atoms within the molecule.[2] Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and 2D correlation experiments (COSY, HSQC) further refine these assignments, providing a complete and validated structural picture.[3]

This document outlines a systematic approach to the NMR analysis of 2-(2-Bromoethyl)-1-methylpiperidine, providing both the theoretical basis for spectral interpretation and practical, step-by-step protocols for acquiring high-quality data.

Predicted Spectral Analysis

Before acquiring experimental data, it is instructive to predict the NMR spectra based on the known structure of 2-(2-Bromoethyl)-1-methylpiperidine. This predictive analysis aids in the final spectral assignment.

Structure:

Figure 1: Chemical Structure of 2-(2-Bromoethyl)-1-methylpiperidine

¹H NMR Spectrum Prediction

The ¹H NMR spectrum is expected to show signals for each chemically non-equivalent proton.[2]

-

Piperidine Ring Protons (C2-H, C3-H₂, C4-H₂, C5-H₂, C6-H₂): These protons will appear as complex, overlapping multiplets in the aliphatic region, typically between 1.0 and 3.0 ppm. The protons on C2 and C6, being adjacent to the nitrogen, will be shifted further downfield compared to those at C3, C4, and C5.[4][5][6]

-

N-Methyl Protons (N-CH₃): A sharp singlet is expected for the three equivalent protons of the methyl group attached to the nitrogen. Its chemical shift is typically around 2.2-2.4 ppm.[4]

-

Bromoethyl Side-Chain Protons (-CH₂-CH₂-Br):

-

-CH₂-Br: The methylene group directly attached to the electronegative bromine atom will be significantly deshielded, appearing as a triplet downfield, likely in the range of 3.3-3.6 ppm.[7]

-

-CH-CH₂-: The other methylene group of the side chain will be a multiplet, coupled to both the C2 proton of the piperidine ring and the protons of the -CH₂-Br group.

-

¹³C NMR Spectrum Prediction

The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom.[2]

-

Piperidine Ring Carbons (C2, C3, C4, C5, C6): These carbons will resonate in the aliphatic region. C2 and C6, being adjacent to the nitrogen, will be the most downfield of the ring carbons, typically in the 55-65 ppm range. C3, C4, and C5 will be further upfield.[8]

-

N-Methyl Carbon (N-CH₃): This carbon will appear as a single peak, typically around 40-45 ppm.

-

Bromoethyl Side-Chain Carbons (-CH₂-CH₂-Br):

-

-CH₂-Br: The carbon bonded to bromine will be shifted downfield due to the halogen's electronegativity, expected in the 30-40 ppm range.

-

-CH-CH₂-: The other side-chain carbon will be in a similar aliphatic region.

-

Experimental Protocols

Safety Precautions

2-(2-Bromoethyl)-1-methylpiperidine and its hydrobromide salt are classified as acute oral toxins. Deuterated solvents like chloroform-d are harmful. Always handle these chemicals in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[11]

-

Weighing: Accurately weigh 10-20 mg of 2-(2-Bromoethyl)-1-methylpiperidine for ¹H NMR, or 50-75 mg for ¹³C NMR, into a clean, dry vial.[12][13]

-

Solvent Selection: Choose a suitable deuterated solvent that will not obscure signals of interest. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[12]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[14] Gently swirl the vial to dissolve the sample completely.

-

Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[14]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Workflow

The following workflow outlines the acquisition of a comprehensive dataset for structural elucidation.

Instrument: A 400 MHz (or higher) NMR spectrometer. Temperature: 298 K

Table 1: Recommended NMR Acquisition Parameters

| Experiment | Key Parameters | Purpose |

| ¹H NMR | Pulse Program: zg30, Scans: 16, Relaxation Delay (d1): 2s | Provides proton chemical shifts, integration, and coupling information. |

| ¹³C{¹H} NMR | Pulse Program: zgpg30, Scans: 1024, Relaxation Delay (d1): 2s | Shows all unique carbon environments. |

| DEPT-135 | Pulse Program: dept135, Scans: 256, Relaxation Delay (d1): 2s | Differentiates between CH/CH₃ (positive phase) and CH₂ (negative phase) groups.[15][16][17] |

| ¹H-¹H COSY | Pulse Program: cosygpqf, Scans: 2, TD(F2): 2048, TD(F1): 256 | Reveals proton-proton spin coupling networks (typically over 2-3 bonds).[3][18] |

| ¹H-¹³C HSQC | Pulse Program: hsqcedetgpsisp2.3, Scans: 2, TD(F2): 1024, TD(F1): 256 | Correlates protons directly to the carbons they are attached to.[3][18] |

Data Interpretation and Structural Assignment

¹H and ¹³C (DEPT) Spectral Analysis

-

Identify Key Signals: Begin by locating the N-CH₃ singlet in the ¹H spectrum and the characteristic -CH₂-Br signal.

-

DEPT-135 Analysis: Use the DEPT-135 spectrum to classify the carbon signals.[19][20] Identify the CH₃ carbon (N-CH₃), the CH₂ carbons (piperidine ring and side chain), and the CH carbon (C2 of the piperidine ring). Quaternary carbons, if any, would be absent in DEPT spectra.[16]

-

Cross-Reference with HSQC: Use the HSQC spectrum to correlate each proton signal with its directly attached carbon. This is a powerful step for initial assignments. For example, the proton singlet for the N-methyl group will correlate to the CH₃ carbon identified in the DEPT spectrum.[3]

2D NMR Correlation Analysis (COSY & HSQC)

The COSY and HSQC spectra are used in tandem to build the molecular fragments and connect them.

-

Start with an Unambiguous Signal: Begin with the downfield triplet assigned to the -CH₂-Br protons (Hα).

-

Trace COSY Correlations: In the COSY spectrum, find the cross-peak for Hα. This will correlate to the adjacent methylene protons on the side chain (Hβ).

-

Walk Around the Ring: From Hβ, find its other COSY correlations. One will be back to Hα, and another will be to the proton on C2 of the piperidine ring (H2).

-

Complete the Spin System: Continue this process from H2. It will show correlations to Hβ and the protons on C3 and C6. By "walking" through the COSY correlations, the entire proton connectivity of the piperidine ring can be mapped out.

-

Confirm with HSQC: At each step, use the HSQC spectrum to confirm which carbon is associated with each proton, solidifying the complete ¹H and ¹³C assignment.

Expected Chemical Shift Data Summary

The following table summarizes the expected chemical shifts for 2-(2-Bromoethyl)-1-methylpiperidine in CDCl₃. Actual values may vary slightly based on concentration and instrument.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | ¹H Shift (ppm), Multiplicity | ¹³C Shift (ppm), DEPT Phase |

| N-CH₃ | ~2.3, s | ~42, + |

| C2-H | ~2.8, m | ~63, + |

| C3, C4, C5-H₂ | 1.4-1.8, m | ~24-27, - |

| C6-H₂ | ~2.9 (eq), ~2.2 (ax), m | ~57, - |

| -CH-CH₂- | ~1.9, m | ~36, - |

| -CH₂-Br | ~3.4, t | ~33, - |

Conclusion

This application note details a systematic and robust methodology for the complete structural elucidation of 2-(2-Bromoethyl)-1-methylpiperidine using a suite of 1D and 2D NMR experiments. By following the outlined protocols for sample preparation, data acquisition, and logical spectral interpretation, researchers can achieve unambiguous and reliable characterization of this and similar piperidine derivatives. The combination of ¹H, ¹³C{¹H}, DEPT-135, COSY, and HSQC experiments provides a self-validating system for structural assignment, which is critical for quality control in chemical synthesis and drug development pipelines.

References

-

Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

-

Fiveable. (2025, August 15). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

-

University of Arizona. (2023, August 29). Small molecule NMR sample preparation. [Link]

-

Columbia University. DEPT. NMR Core Facility. [Link]

-

University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

Pileio, G., et al. (2021). An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Groups. Magnetism, 1(1), 39-53. [Link]

-

University of Cambridge. NMR Sample Preparation. [Link]

-

Scribd. Advanced 2D NMR Techniques Guide. [Link]

-

Manoharan, M., & Eliel, E. L. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

Klein, R. F. X., et al. (2001). The Effect of Neighboring 1- and 2-Adamantyl Group Substitution on the Conformations and Stereodynamics of N-Methylpiperidine. Dynamic NMR Spectroscopy and Molecular Mechanics Calculations. The Journal of Organic Chemistry, 66(15), 5115-5123. [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of bromoethane. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. azooptics.com [azooptics.com]

- 3. emerypharma.com [emerypharma.com]

- 4. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 14. sites.bu.edu [sites.bu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. fiveable.me [fiveable.me]

- 17. jove.com [jove.com]

- 18. scribd.com [scribd.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

2-(2-Bromoethyl)-1-methylpiperidine as an alkylating agent

This comprehensive guide details the application of 2-(2-Bromoethyl)-1-methylpiperidine as an alkylating agent. It is designed for researchers in medicinal chemistry and drug development, focusing on the synthesis of neuroleptic scaffolds (phenothiazines) and general nucleophilic alkylation.

Advanced Alkylation Protocols for Piperidine-Functionalized Scaffolds

Executive Summary

2-(2-Bromoethyl)-1-methylpiperidine (typically supplied as the hydrobromide salt, CAS: 89796-22-5 ) is a specialized nitrogen mustard derivative used to introduce the 2-[2-(1-methylpiperidin-2-yl)ethyl] moiety. This structural motif is critical in the pharmacophore of first-generation antipsychotics, most notably Thioridazine and Mesoridazine .

Unlike simple alkyl halides, this reagent reacts via a transient, highly electrophilic bicyclic aziridinium ion . Understanding and controlling this intermediate is the key to successful alkylation, high yields, and regio-isomeric purity. This guide provides the mechanistic basis, safety protocols, and step-by-step procedures for its effective use.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide |

| CAS Number | 89796-22-5 (HBr salt); 50846-01-0 (Free base ref) |

| Formula | |

| MW | 287.04 g/mol (Salt); 206.12 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid (Salt) |

| Solubility | Soluble in water, ethanol, methanol. Insoluble in non-polar solvents (until free-based). |

| Stability | Salt: Stable at RT (desiccated). Free Base: Highly unstable (dimerizes/polymerizes rapidly). |

Mechanistic Insight: The Aziridinium Advantage

The reactivity of 2-(2-Bromoethyl)-1-methylpiperidine is driven by "neighbouring group participation" (NGP). Upon neutralization of the HBr salt, the piperidine nitrogen acts as an internal nucleophile, displacing the bromide to form a bicyclic aziridinium ion .

Reaction Pathway Diagram

This intermediate is the actual alkylating species. Nucleophilic attack can theoretically occur at two positions, but steric and electronic factors heavily favor Path A (primary carbon attack), preserving the piperidine ring size.

Caption: Formation of the reactive aziridinium intermediate and subsequent regioselective ring opening.

Safety & Handling (Critical)

Hazard Class: Nitrogen Mustard / Vesicant / Potential Carcinogen.

-

Genotoxicity: Alkylating agents can crosslink DNA.

Mandatory Controls:

-

Containment: All weighing and reactions must occur inside a certified chemical fume hood.

-

PPE: Double nitrile gloves (0.11 mm min), lab coat, and safety goggles.

-

Decontamination: Quench spills with 10% aqueous sodium thiosulfate or dilute NaOH to hydrolyze the alkylator.

-

In Situ Generation: Never isolate the free base as a neat liquid for storage. It will polymerize exothermically. Generate it immediately before or during the reaction.

Protocol 1: Synthesis of Thioridazine Scaffold (Phenothiazine Alkylation)

This protocol describes the classic alkylation of a phenothiazine derivative. It uses Sodium Hydride (NaH) as a base, which is cleaner and faster than the historical Sodium Amide (NaNH2) method.

Reagents

-

2-Methylthiophenothiazine (1.0 equiv)

-

2-(2-Bromoethyl)-1-methylpiperidine HBr (1.2 equiv)

-

Sodium Hydride (60% dispersion in oil) (2.5 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide) or Toluene

-

Quenching: Ammonium Chloride (sat. aq.)

Step-by-Step Procedure

-

Base Activation:

-

In a flame-dried 3-neck flask under Argon/Nitrogen, suspend NaH (2.5 equiv) in anhydrous DMF (5 mL per gram of substrate).

-

Cool to 0°C.

-

Add 2-Methylthiophenothiazine (1.0 equiv) portion-wise.

-

Stir at RT for 30–60 mins until hydrogen evolution ceases and the solution turns dark (anion formation).

-

-

Free Base Preparation (In Situ Strategy):

-

Note: While you can add the solid HBr salt directly to the excess NaH, pre-free-basing often improves yield by preventing HBr from consuming the phenothiazine anion.

-

Alternative: In a separate flask, dissolve the piperidine HBr salt in a minimum amount of water (

). Add cold 5M NaOH until pH > 12. Extract immediately with Toluene (

-

-

Alkylation:

-

Add the fresh toluene solution of the free base (from Step 2) dropwise to the phenothiazine anion solution at 0°C.

-

If skipping Step 2: Add the solid HBr salt directly to the reaction mixture (ensure excess NaH is present to neutralize the HBr).

-

-

Reaction:

-

Heat the mixture to 80–100°C for 4–12 hours.

-

Monitor by TLC or HPLC. The aziridinium intermediate forms rapidly upon heating and is consumed by the phenothiazine nucleophile.

-

-

Work-up:

-

Cool to RT. Carefully quench with saturated

(exothermic!). -

Extract with Ethyl Acetate (

). -

Wash combined organics with water (

) and brine ( -

Dry over

, filter, and concentrate.

-

-

Purification:

-

The crude oil is typically purified via column chromatography (Silica gel; DCM/MeOH/NH4OH gradient) or crystallized as a hydrochloride/tartrate salt.

-

Protocol 2: General Nucleophilic Substitution (Phenols/Amines)

For substrates sensitive to harsh bases (NaH), use a mild phase-transfer condition.

Reagents

-

Nucleophile (Phenol, Amine, Thiol)

-

Reagent: 2-(2-Bromoethyl)-1-methylpiperidine HBr

-

Base:

(3.0 equiv) or -

Solvent: Acetone or Acetonitrile (ACN)

Workflow Diagram

Caption: General workflow for mild alkylation using carbonate bases.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Polymerization of the reagent. | Do not store the free base. Ensure the nucleophile is present before generating the aziridinium ion. |

| Unreacted SM | HBr salt not neutralized. | Increase base equivalents. The HBr salt consumes 1 eq. of base before reaction starts. |

| Impurity (Isomer) | Ring expansion (Path B). | Lower reaction temperature. Use non-polar solvents (Toluene) which favor the tight ion pair and Path A. |

| Dark Color | Oxidation of Phenothiazine. | Ensure strict inert atmosphere (Argon). Use antioxidant (e.g., Sodium Metabisulfite) during workup. |

References

-

Sigma-Aldrich. 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide Product Page & SDS.Link

-

Bourquin, J. P., et al. "Synthese von Phenothiazin-Derivaten." Helvetica Chimica Acta, vol. 41, no. 4, 1958, pp. 1072-1108. (Foundational synthesis of Thioridazine).[4]

-

Antonsen, S., et al. "Synthesis of the Enantiomers of Thioridazine."[5] SynOpen, vol. 04, no. 01, 2020, pp. 12-16. Link

- D'Souza, D. M., et al. "Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions." European Journal of Organic Chemistry, 2018. (Mechanistic insight into aziridinium regioselectivity).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 5456, Thioridazine." Link

Sources

Application Note: Strategic Alkylation using 2-(2-Bromoethyl)-1-methylpiperidine

Topic: Use of 2-(2-Bromoethyl)-1-methylpiperidine in Ligand Synthesis Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Utility

2-(2-Bromoethyl)-1-methylpiperidine (often supplied as the hydrobromide salt) is a specialized electrophile used extensively in the synthesis of neuroleptic phenothiazines (e.g., Thioridazine, Mesoridazine) and other GPCR-targeting ligands. Its utility lies in its ability to introduce the 2-[2-(1-methylpiperidin-2-yl)ethyl] moiety, a pharmacophore critical for dopamine D2 and histamine H1 receptor binding.

However, this reagent is not a simple alkyl halide.[1][2] It functions as a "nitrogen mustard" analog, reacting via a transient, highly reactive bicyclic aziridinium ion . Understanding this mechanism is the difference between a high-yield synthesis and a mixture of ring-expanded impurities.

Mechanistic Insight: The Aziridinium Intermediate

Unlike linear alkyl halides, this reagent undergoes neighboring group participation (NGP) . Upon neutralization of the HBr salt, the piperidine nitrogen attacks the

The Regioselectivity Challenge

The nucleophile can attack this bicyclic intermediate at two distinct positions:

-

Path A (Exocyclic Attack): Nucleophilic attack at the primary carbon restores the piperidine ring (Desired for Thioridazine).

-

Path B (Endocyclic Attack): Attack at the ring carbon leads to ring expansion, yielding a homopiperidine (azepane) derivative.

While Path A is kinetically favored due to steric accessibility, Path B is a common impurity source, particularly at high temperatures or with bulky nucleophiles.

Visualization: Reaction Pathway & Regiochemistry

Figure 1: The bifurcation of the reaction pathway. Control over reaction conditions is required to maximize Path A and suppress the ring-expanded azepane impurity (Path B).

Safety Protocol: Vesicant Hazards

CRITICAL WARNING: This compound acts as a vesicant (blister agent) similar to nitrogen mustards. The free base can cause severe skin burns and respiratory damage.

Handling Guidelines

-

Salt vs. Free Base: Always store and weigh the reagent as the Hydrobromide (HBr) salt . It is stable and less volatile.

-

In Situ Generation: Do not isolate the free base if possible. Generate it in situ or immediately before use to prevent self-polymerization and exposure.

-

Decontamination: Quench spills with a solution of 10% Sodium Thiosulfate (reacts with the aziridinium ion) followed by dilute acetic acid.

-

PPE: Double nitrile gloves, face shield, and work exclusively within a fume hood.

Experimental Protocol: Synthesis of Thioridazine Analogues

This protocol describes the alkylation of a phenothiazine core (e.g., 2-methylthio-phenothiazine) using 2-(2-Bromoethyl)-1-methylpiperidine HBr.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Phenothiazine Core | 1.0 | Nucleophile | Dried under vacuum before use. |

| Sodium Hydride (60%) | 1.2 - 1.5 | Base | Strong base required to deprotonate phenothiazine nitrogen. |

| Piperidine Reagent (HBr) | 1.1 - 1.2 | Electrophile | 2-(2-Bromoethyl)-1-methylpiperidine HBr. |

| Base for Neutralization | 1.2 | Scavenger | NaOH or KOH (if generating free base separately). |

| Solvent | N/A | Medium | Toluene or Xylene (high boiling point required). |

Step-by-Step Workflow

Phase 1: Nucleophile Activation

-

Charge a flame-dried 3-neck flask with the Phenothiazine derivative (1.0 equiv) and anhydrous Toluene (10 mL/g).

-

Add Sodium Hydride (1.2 equiv) carefully under Nitrogen flow.

-

Heat to reflux for 1–2 hours.

-

Observation: Evolution of Hydrogen gas ceases and the solution color typically darkens (formation of the anion).

-

Phase 2: Electrophile Preparation (The "Free Base" Drop)

Note: To avoid handling the toxic free base, we use a biphasic release or immediate transfer method.

-

In a separate flask, suspend 2-(2-Bromoethyl)-1-methylpiperidine HBr (1.2 equiv) in a minimum volume of water.

-

Cool to 0°C and add NaOH (20% aq) until pH > 11.

-

Extract immediately with Toluene . Dry the organic layer briefly over MgSO₄ (cold).

-

IMMEDIATELY transfer this toluene solution to the dropping funnel of the main reaction flask.

-

Why? Delay causes dimerization of the reagent.

-

Phase 3: Coupling & Workup

-

Add the electrophile solution dropwise to the refluxing phenothiazine anion over 30–60 minutes.

-

Maintain reflux for 4–6 hours.

-

Monitor: Check HPLC/TLC. Look for the disappearance of the phenothiazine.

-

Quench: Cool to room temperature. Add water slowly to destroy excess NaH.

-

Extraction: Wash the organic layer with water (x2) and Brine.

-

Purification: The crude oil is often recrystallized as a salt (e.g., tartrate or hydrochloride) to remove non-basic impurities.

Workflow Visualization

Figure 2: Integrated synthetic workflow emphasizing the "Immediate Transfer" of the unstable free base.

Troubleshooting & Optimization

Issue: Low Yield / Polymerization

-

Cause: The free base was allowed to stand too long before addition, leading to intermolecular quaternary ammonium salt formation (dimerization).

-

Solution: Use a "solid-liquid" phase transfer approach. Add the solid HBr salt and solid KOH directly to the toluene reflux (if the substrate tolerates it). This generates the free base transiently in situ.

Issue: "Azepane" Impurity (Isomer B)

-

Identification: Mass Spec shows correct M+, but retention time differs. NMR shows loss of the distinct piperidine doublet/multiplet patterns.

-

Cause: High temperature promotes the thermodynamic equilibration or attack at the more substituted carbon.

-

Solution: Lower the reaction temperature to 60–80°C and use a more polar aprotic co-solvent (e.g., DMF/Toluene mix) to stabilize the transition state for nucleophilic attack at the primary carbon.

References

-

Bourquin, J. P., et al. (1958). Synthese von 3-Methylmercapto-10-[2'-(N-methyl-piperidyl-2")-äthyl-1']-phenothiazin. Helv. Chim. Acta, 41, 1072. (Original Thioridazine Synthesis).

-

D'Hooghe, M., et al. (2014).[3] Nucleophile-Dependent Regio- and Stereoselective Ring Opening of 1-Azoniabicyclo[3.1.0]hexane Tosylate. Chemistry – An Asian Journal.[3] (Mechanistic insight into bicyclic aziridinium opening).

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide. (Safety & Vesicant Data).

-

Antonsen, S., et al. (2020).[4][5] Synthesis of the Enantiomers of Thioridazine. SynOpen, 4, 12–16.[4] (Modern optimization of the alkylation step).

Sources

Application Note: Strategic Utilization of 2-(2-Bromoethyl)-1-methylpiperidine in Radioligand Development

This Application Note is designed for radiochemists and medicinal chemists involved in the development of PET radiotracers, specifically targeting Sigma-1 receptors (

Executive Summary

2-(2-Bromoethyl)-1-methylpiperidine (BEMP) is a critical electrophilic synthon used in the structural design of high-affinity ligands for the Sigma-1 receptor (

This guide details the Aziridinium Ion Mechanism that governs its reactivity, providing a robust protocol for coupling this moiety to phenolic or amine-based pharmacophores with high regioselectivity.

Chemical Mechanism: The Aziridinium Intermediate

Unlike simple alkyl halides, 2-(2-Bromoethyl)-1-methylpiperidine does not react via a standard S

Why This Matters for Your Protocol:

-

Kinetic Acceleration: The aziridinium species is significantly more electrophilic than the linear bromoethyl precursor, leading to rapid reaction rates.

-

Rearrangement Risks: Nucleophilic attack can occur at either carbon of the aziridinium ring. However, for the 2-substituted piperidine system, attack typically occurs at the less hindered exocyclic carbon, preserving the 2-ethylpiperidine structure.

-

Instability: The free base cannot be stored; it must be generated in situ from the HBr salt.

Mechanistic Pathway (DOT Visualization)

Figure 1: The reaction proceeds via an unstable aziridinium intermediate generated in situ, requiring precise pH control.

Experimental Protocol: Synthesis of Reference Standards

This protocol describes the coupling of BEMP to a phenolic core (e.g., 4-phenylphenol) to synthesize a reference standard for a Sigma-1 receptor radioligand.

Materials

-

Reagent: 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide (CAS: 101654-86-8).

-

Solvent: Anhydrous DMF or Acetonitrile (MeCN).

-

Base: Cesium Carbonate (Cs

CO -

Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology

Phase 1: Nucleophile Activation

-

Charge a flame-dried reaction flask with the phenolic precursor (1.0 eq) and Cs

CO -

Add anhydrous DMF (concentration ~0.1 M).

-

Stir at Room Temperature (RT) for 30 minutes.

-

Causality: This deprotonates the phenol to the phenoxide anion, significantly increasing nucleophilicity before the electrophile is introduced.

-

Phase 2: In Situ Generation and Coupling

-

Add 2-(2-Bromoethyl)-1-methylpiperidine HBr (1.2 eq) directly to the flask as a solid.

-

Critical Control: Do not neutralize the HBr salt separately. Adding it to the basic reaction mixture ensures the free base immediately cyclizes to the aziridinium ion and reacts, minimizing dimerization or hydrolysis.

-

-

Heat the reaction mixture to 60–80°C .

-

Monitor via TLC or LC-MS. Reaction is typically complete within 2–4 hours.

-

Checkpoint: Look for the disappearance of the phenol. The product will be more polar due to the tertiary amine.

-

Phase 3: Work-up and Purification

-

Cool to RT and dilute with Ethyl Acetate (EtOAc).

-

Wash with water (

) to remove DMF and inorganic salts. -

Dry organic layer over Na

SO -

Purification: Flash chromatography is essential.

-

Mobile Phase: DCM:MeOH:NH

OH (90:9:1). The amine requires ammonia to prevent tailing on silica.

-

Data Summary: Typical Reaction Parameters

| Parameter | Condition | Rationale |

| Stoichiometry | 1.2 eq Electrophile | Slight excess accounts for hydrolysis of the aziridinium ion. |

| Base | Cs | Neutralizes HBr salt and deprotonates phenol; Cesium promotes solubility. |

| Temperature | 60–80°C | Sufficient to overcome activation energy for ring opening without degrading the piperidine. |

| Time | 2–4 Hours | Extended heating (>12h) can lead to N-dealkylation or polymerization. |

| Yield | 60–85% | High yields are typical if moisture is rigorously excluded. |

Application in Radiotracer Design

The 2-(2-ethyl)-1-methylpiperidine moiety is a pharmacophore found in vesamicol (VAChT) and various sigma receptor ligands.

Strategy A: The "Cold" Standard for [ C] Tracers

When developing a [

-

Synthesize the Reference: Use the protocol above (Section 3) to make the authentic, non-radioactive N-methyl ligand.

-

Synthesize the Precursor: Use 2-(2-bromoethyl)piperidine (lacking the methyl group) or an N-Boc protected analog to couple to the core. Deprotect to yield the secondary amine.

-

Radiolabeling: React the secondary amine precursor with [

C]CH -

QC: Co-inject the "Cold" Standard (from Step 1) with the [

C] product. The UV signal of the standard must overlap with the radioactive signal.

Strategy B: The "Hot" Core Scaffold

If the radiolabel is on the aromatic core (e.g., [

-

Example: Synthesis of a tosylate precursor containing the piperidine side chain. The [

F]fluoride then displaces the tosylate on the aromatic ring.

Workflow Diagram (DOT)